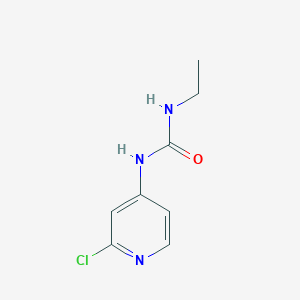

1-(2-Chloro-pyridin-4-yl)-3-ethyl-urea

Description

1-(2-Chloro-pyridin-4-yl)-3-ethyl-urea is a urea derivative featuring a 2-chloropyridin-4-yl group attached to one nitrogen of the urea moiety and an ethyl group on the adjacent nitrogen. Urea derivatives are widely studied for their biological activities, including kinase inhibition and pesticidal properties, depending on substituent patterns . The 2-chloro substitution on the pyridine ring may enhance electron-withdrawing effects, influencing intermolecular interactions, while the ethyl group contributes to hydrophobicity and steric effects .

Properties

Molecular Formula |

C8H10ClN3O |

|---|---|

Molecular Weight |

199.64 g/mol |

IUPAC Name |

1-(2-chloropyridin-4-yl)-3-ethylurea |

InChI |

InChI=1S/C8H10ClN3O/c1-2-10-8(13)12-6-3-4-11-7(9)5-6/h3-5H,2H2,1H3,(H2,10,11,12,13) |

InChI Key |

XTRKPITZOYSUGP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1=CC(=NC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(4-pyridinyl)urea ()

- Structure : Contains a 4-chlorophenyl group and a 4-pyridinyl group on the urea.

- Key Differences : Replaces the ethyl group in the target compound with a 4-pyridinyl group and substitutes the 2-chloropyridine with a 4-chlorophenyl ring.

- This compound likely exhibits higher polarity compared to the ethyl-substituted target .

1-Benzyl-3-(2-chloropyridin-4-yl)urea ()

- Formula : C₁₃H₁₂ClN₃O.

- Structure : Features a benzyl group instead of ethyl.

- Key Differences : The benzyl group introduces a bulky aromatic substituent, increasing lipophilicity and steric hindrance.

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea ()

- Structure : Combines a 2-chlorophenyl group and a pyridin-3-ylmethyl substituent.

- Key Differences : Replaces the ethyl group with a pyridin-3-ylmethyl chain and substitutes the pyridine ring with a chlorophenyl group.

- Implications : The pyridin-3-ylmethyl group may facilitate chelation or binding to metal ions in biological targets, while the chlorophenyl group alters electronic properties compared to chloropyridine .

Heterocyclic Core Modifications

1-(5-Chloro-8-hydroxymethyl-isoquinolin-3-yl)-3-ethyl-urea ()

- Structure: Utilizes an isoquinoline core with a hydroxymethyl group and a 5-chloro substitution.

- Key Differences: Replaces the pyridine ring with a more complex isoquinoline system.

Research Implications and Gaps

While the provided evidence highlights structural analogs, direct data on 1-(2-Chloro-pyridin-4-yl)-3-ethyl-urea (e.g., solubility, bioactivity) are absent. Comparative analysis suggests:

- Electron-withdrawing effects : The 2-chloro group on pyridine may enhance hydrogen-bond acceptor strength compared to phenyl-substituted analogs .

- Alkyl vs. aromatic substituents : Ethyl groups likely improve metabolic stability over benzyl or pyridinylmethyl groups but may reduce target affinity due to smaller size .

Further studies are needed to validate these hypotheses experimentally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.